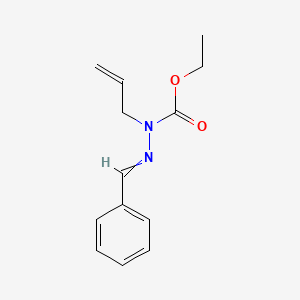![molecular formula C7H15ClN2 B11719531 cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is a heterocyclic organic compound with the molecular formula C7H14N2 It is a derivative of pyrrolo[3,4-c]pyrrole, characterized by the presence of a methyl group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
- Octahydropyrrolo[3,4-c]pyrrole
- 5-Methyloctahydropyrrolo[3,4-c]pyrrole
Uniqueness
cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific structural features, such as the presence of a methyl group and the hydrochloride salt.
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(3aS,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+; |
InChI Key |
QMIRYPBEEINEAR-UKMDXRBESA-N |
Isomeric SMILES |
CN1C[C@H]2CNC[C@H]2C1.Cl |
Canonical SMILES |
CN1CC2CNCC2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)

